molecular formula C7H5NO2S B8104637 Pyrrolo[2,1-b][1,3]thiazole-6-carboxylic acid

Pyrrolo[2,1-b][1,3]thiazole-6-carboxylic acid

Cat. No.: B8104637
M. Wt: 167.19 g/mol
InChI Key: MQDMWJOYPJHHFF-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-b][1,3]thiazole-6-carboxylic acid is a fused heterocyclic compound featuring a pyrrolo-thiazole core with a carboxylic acid group at position 5. This structure combines the electronic properties of thiazole (a sulfur- and nitrogen-containing heterocycle) with the bicyclic framework of pyrrolo[2,1-b]thiazole, making it a versatile scaffold for medicinal chemistry and materials science.

Properties

IUPAC Name

pyrrolo[2,1-b][1,3]thiazole-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c9-7(10)5-3-6-8(4-5)1-2-11-6/h1-4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDMWJOYPJHHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CC(=CN21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Pyrrolo[2,1-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C₇H₅N₁O₂S and a molecular weight of approximately 167.19 g/mol. Its structure features a pyrrole ring fused with a thiazole ring and a carboxylic acid functional group at the 6-position, which enhances its reactivity and biological activity .

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit enzymes involved in tumor growth and exhibit anti-proliferative effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can induce cell cycle arrest at the G0/G1 phase in specific cancer types without adversely affecting normal cells .

Table 1: Anticancer Activity of this compound Derivatives

Compound VariantTarget Cancer Cell LineMechanism of ActionObserved Effects
Compound 14BJAB (B-cell lymphoma)Cell cycle arrestPotent anti-proliferative activity
Derivative AHCT116 (colon cancer)p53-independent pathway inhibitionHigh cytotoxicity
Derivative BVarious solid tumorsEnzyme inhibitionSelective cytotoxicity

Antimicrobial Properties

This compound has also been studied for its antimicrobial activities. Preliminary findings suggest it may inhibit the growth of certain bacterial strains, indicating potential applications in treating infections .

Neurological Applications

The compound's ability to modulate neurochemical pathways suggests it could be beneficial in treating neurological disorders. Research indicates that pyrrolo[2,1-b][1,3]thiazole derivatives may interact with metabotropic glutamate receptors (mGluRs), which are implicated in various CNS disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrrole or thiazole rings can significantly impact efficacy and selectivity against target enzymes or receptors.

Table 2: Structure-Activity Relationships

Substituent PositionSubstituent TypeEffect on Activity
5MethylIncreased anticancer potency
4HydroxylEnhanced neuroactivity
6Carboxylic acidEssential for enzyme inhibition

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A derivative demonstrated selective cytotoxicity against human B-cell lymphoma cell lines while sparing normal lymphocytes .
  • Case Study 2 : In vivo studies showed that certain derivatives were well-tolerated in mice and exhibited significant oral bioavailability, suggesting their potential for clinical application .

Scientific Research Applications

Anti-Cancer Activity

Research indicates that pyrrolo[2,1-b][1,3]thiazole-6-carboxylic acid exhibits potential as an anti-cancer agent. Studies have shown that it can inhibit specific enzymes involved in tumor growth, suggesting mechanisms that may be useful in cancer therapies. For instance, its ability to modulate signaling pathways related to cell proliferation and apoptosis has been documented .

Case Study:
A study demonstrated that derivatives of pyrrolo[2,1-b][1,3]thiazole compounds showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of protein kinases that are crucial for tumor progression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, indicating potential applications in developing new antibiotics. The presence of the thiazole ring is believed to enhance its interaction with bacterial cell membranes .

Case Study:
In vitro studies reported that this compound exhibited inhibitory activity against Gram-positive and Gram-negative bacteria. The compound's mode of action involves disrupting bacterial cell wall synthesis .

Neurochemical Modulation

This compound has shown promise in modulating neurochemical pathways, which opens avenues for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to interact with neurotransmitter receptors suggests potential therapeutic roles in neuroprotection .

Case Study:
Research highlighted the compound's capacity to enhance synaptic plasticity in animal models, indicating its potential as a cognitive enhancer or neuroprotective agent .

Comparison with Similar Compounds

Structural Analogues and Core Heterocyclic Systems

The compound is compared to three classes of fused heterocyclic carboxylic acids:

Pyrrolo[2,1-b][1,3]benzothiazole Derivatives
  • Structure: Incorporates a benzene ring fused to the thiazole-pyrrolo system (vs. the non-benzenoid thiazole in the target compound).
  • Biological Activity : Derivatives like 9a and 9d (substituted with p-fluorophenyl or thiophene) showed IC₅₀ values of 3.20–4.50 µmol L⁻¹ against cancer cell lines, with antioxidant inhibition rates up to 90.4% (comparable to Trolox) .
  • SAR : The benzene ring enhances π-π stacking interactions, while electron-withdrawing groups (e.g., fluorine) improve cytotoxicity .
Imidazo[2,1-b][1,3]thiazole-6-carboxylic Acid
  • Structure : Replaces pyrrolo with an imidazole ring, altering electronic properties.
  • Properties : Derivatives like 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid (LogP = 1.49, molecular weight = 196.23) demonstrate tunable optoelectronic behavior in Ir(III) complexes, with emission wavelengths ranging from 557–619 nm .
  • Activity : Methyl or trifluoromethyl substituents modulate triplet energy levels, affecting luminescence efficiency (quantum yields: 7.2–55.5%) .
Pyrazolo[5,1-b][1,3]oxazole-6-carboxylic Acid
  • Structure : Features a pyrazolo-oxazole core instead of thiazole-pyrrolo.
  • Properties : The nitro group at position 7 in 7-nitro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid introduces strong electron-withdrawing effects, reducing basicity (predicted pKa = 1.31) and altering solubility .

Substituent Effects on Bioactivity

Substituents critically influence pharmacological and physicochemical properties:

Compound Class Key Substituents Biological Activity (IC₅₀ or Inhibition) Key Reference
Pyrrolo[2,1-b][1,3]benzothiazole p-Fluorophenyl, thiophene IC₅₀: 3.20–4.50 µmol L⁻¹ (antitumor)
Antioxidant: 88.7–92.8% inhibition
Imidazo[2,1-b][1,3]thiazole 6-Methyl, 6-CF₃ Luminescence: λem = 557–619 nm
Quantum yield: up to 55.5%
Pyrazolo[5,1-b][1,3]oxazole 7-Nitro Predicted acidity (pKa = 1.31)
Boiling point: 483.1°C
  • Electron-Withdrawing Groups (EWGs) : Fluorine and nitro groups enhance cytotoxicity and hydrogen-bonding strength (e.g., shorter RO∙∙∙O distances in perfluorinated analogs ).

Physicochemical and Electronic Properties

Property Pyrrolo[2,1-b][1,3]thiazole-6-carboxylic Acid Imidazo[2,1-b][1,3]thiazole-6-carboxylic Acid Pyrazolo[5,1-b][1,3]oxazole-6-carboxylic Acid
Molecular Weight ~168–172 (estimated) 196.23 199.12
LogP ~1.5 (predicted) 1.49 2.11 (predicted)
Hydrogen Bonding Moderate (carboxylic acid group) Moderate Strong (nitro group enhances polarity)
Acidity (pKa) ~2–3 (estimated) ~2–3 1.31 (predicted)
  • Hydrogen Bonding : Pyrrolo-thiazole derivatives exhibit moderate hydrogen-bonding capacity, while nitro-substituted pyrazolo-oxazoles form stronger interactions due to polarizable nitro groups .
  • Luminescence: Imidazo-thiazole Ir(III) complexes show tunable emission, making them superior for optoelectronic applications compared to non-metallated pyrrolo-thiazoles .

Key Research Findings

Antitumor Activity : Pyrrolo[2,1-b][1,3]benzothiazole derivatives outperform imidazo-thiazoles in cytotoxicity, but pyrido[2,3-d]pyrimidine-4-ones are more potent (IC₅₀ < 3 µmol L⁻¹) .

Antioxidant Capacity : Pyrrolo-benzothiazoles (e.g., 9d ) achieve >90% lipid peroxidation inhibition, rivaling Trolox, likely due to radical scavenging by the carboxylic acid group .

Optoelectronic Performance: Imidazo-thiazole Ir(III) complexes achieve higher quantum yields (55.5%) than non-fused thiazoles, highlighting the role of fused heterocycles in triplet-state modulation .

Q & A

Q. Safety Protocols :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid dust formation (S22); rinse eyes immediately with water if exposed (S26).
  • Store at 2–8°C in airtight containers to prevent degradation .

How can researchers optimize the yield of this compound in multi-step syntheses?

Advanced Research Question
Yield optimization strategies include:

  • Catalyst Screening : Use Pd(PPh₃)₄ for coupling reactions () or Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Reaction Solvent : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility.
  • Temperature Control : Maintain 80–100°C during cyclocondensation to minimize side products.
  • Purification : Employ preparative HPLC (C18 column, methanol/water gradient) to isolate high-purity fractions .

What computational methods are suitable for studying the electronic properties of this heterocyclic system?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Basis sets like 6-31G(d) are sufficient for geometry optimization.
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes in ) using AutoDock Vina. The carboxylic acid group may form hydrogen bonds with active-site residues.
  • MD Simulations : Assess stability in aqueous environments (e.g., solvation free energy calculations) .

How can researchers resolve contradictions in reported spectroscopic data for this compound?

Advanced Research Question
Discrepancies in NMR or IR data may arise from:

  • Tautomerism : The compound may exist as a keto-enol tautomer, altering peak positions. Use deuterated solvents with varying pH to stabilize specific forms.
  • Crystallographic Validation : Perform single-crystal X-ray diffraction (SHELX-90, ) to confirm the solid-state structure.
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to unambiguously assign carbonyl and ring carbons .

What strategies are effective for improving the aqueous solubility of this compound in biological assays?

Advanced Research Question

  • Salt Formation : React with sodium bicarbonate to generate the sodium carboxylate salt (higher solubility in water).
  • Co-Solvents : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without denaturing proteins.
  • Prodrug Design : Synthesize ester prodrugs (e.g., ethyl ester in ) that hydrolyze in vivo to the active acid .

How can researchers analyze the stability of this compound under varying pH conditions?

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), neutral, and basic (0.1 M NaOH) conditions at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
  • Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics. The carboxylic acid group is prone to decarboxylation at high pH .

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